2-Hydroxy-1-(1,5-dimethyl-1-hydroxyhexyl)-4-benzenemethanol
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Overview
Description
2-Hydroxy-1-(1,5-dimethyl-1-hydroxyhexyl)-4-benzenemethanol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes both aliphatic and aromatic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1,5-dimethyl-1-hydroxyhexyl)-4-benzenemethanol typically involves multi-step organic reactions. One possible route could be:
Alkylation: Starting with a benzene derivative, an alkylation reaction introduces the hexyl group.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure) are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction reactions might convert the hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, nitro compounds.
Scientific Research Applications
2-Hydroxy-1-(1,5-dimethyl-1-hydroxyhexyl)-4-benzenemethanol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Could be investigated for its antioxidant properties.
Industry: Possible use in the manufacture of polymers or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, phenolic compounds can act as antioxidants by donating hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets might include enzymes or cellular components that interact with the hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, used widely in chemical synthesis.
4-Hydroxybenzyl alcohol: Similar structure but lacks the aliphatic side chain.
2,6-Dimethylphenol: Contains methyl groups but lacks the hydroxylated hexyl chain.
Uniqueness
2-Hydroxy-1-(1,5-dimethyl-1-hydroxyhexyl)-4-benzenemethanol is unique due to its combination of an aromatic ring with a hydroxylated aliphatic side chain, which may confer specific chemical and biological properties not found in simpler phenols.
Properties
Molecular Formula |
C15H24O3 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(2-hydroxy-6-methylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O3/c1-11(2)5-4-8-15(3,18)13-7-6-12(10-16)9-14(13)17/h6-7,9,11,16-18H,4-5,8,10H2,1-3H3 |
InChI Key |
YOBQORBMRZQKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C1=C(C=C(C=C1)CO)O)O |
Origin of Product |
United States |
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